molecular formula C17H14ClN3O3 B11162160 4-(acetylamino)-5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide

4-(acetylamino)-5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide

Cat. No.: B11162160
M. Wt: 343.8 g/mol
InChI Key: PVFXBPUFEVAZGK-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE is an organic compound with a complex structure that includes chlorine, cyano, acetamido, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Introduction of the acetamido group.

    Methoxylation: Introduction of the methoxy group.

    Chlorination: Introduction of the chlorine atom.

    Cyano Group Introduction: Addition of the cyano group to the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

    Hydrolysis: Typically performed under acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition: Blocking the activity of specific enzymes or receptors.

    Activation: Enhancing the activity of specific enzymes or receptors.

    Binding: Interacting with specific proteins to alter their function.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-cyanophenyl)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of a methoxy group.

    5-chloro-N-(2-cyanophenyl)pentanamide: Similar structure but with a pentanamide group instead of an acetamido group.

Uniqueness

5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

4-acetamido-5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide

InChI

InChI=1S/C17H14ClN3O3/c1-10(22)20-15-8-16(24-2)12(7-13(15)18)17(23)21-14-6-4-3-5-11(14)9-19/h3-8H,1-2H3,(H,20,22)(H,21,23)

InChI Key

PVFXBPUFEVAZGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=C2C#N)Cl

Origin of Product

United States

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